Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is a white to yellow solid that is commonly used in various chemical and pharmaceutical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in different fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-hydroxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl group can form hydrogen bonds with target proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: Known for its trifluoromethyl group and hydroxyl functionality.
Methyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an ester.
4-hydroxy-3-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and an ester functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKYCQCCJXQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553370 | |
Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115933-50-1 | |
Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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